molecular formula C21H22N4OS B2758419 2-(benzylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034488-65-6

2-(benzylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

Cat. No. B2758419
CAS RN: 2034488-65-6
M. Wt: 378.49
InChI Key: XCJMEQNMVZAAKK-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the synthesis of complex heterocyclic compounds through reactions involving chromones, azomethine ylides, and various organosulfur and organoselenium ligands. These studies explore the potential of these compounds in producing 1-benzopyrano[2,3-c]pyrrolidines and related structures with significant yields and selectivity (Sosnovskikh et al., 2014). Additionally, the utilization of click chemistry for generating triazole-based ligands for catalytic applications highlights the versatility of these compounds (Saleem et al., 2013).

Antiviral and Antibacterial Activities

Some studies focus on the antiviral and antibacterial potential of novel synthesized compounds. These investigations reveal that certain heterocyclic derivatives exhibit moderate effects against specific viral and bacterial strains, suggesting the importance of structural modifications to enhance biological activity (Attaby et al., 2006).

properties

IUPAC Name

2-benzylsulfanyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-21(16-27-15-17-7-3-1-4-8-17)24-12-11-19(13-24)25-14-20(22-23-25)18-9-5-2-6-10-18/h1-10,14,19H,11-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJMEQNMVZAAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

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